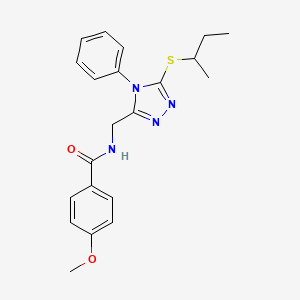

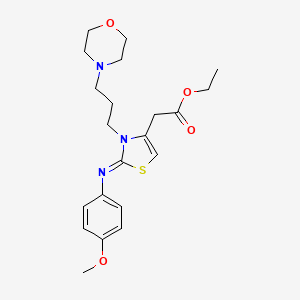

![molecular formula C23H27N3O5S B3005728 7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251617-28-3](/img/structure/B3005728.png)

7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a scaffold that has been extensively studied for its potential antimicrobial and antifungal properties. The thienopyrimidinone core structure is known to be a versatile pharmacophore, and modifications to this core have led to compounds with significant biological activities. The presence of substituents such as ethoxyphenyl groups and azaspiro moieties can influence the compound's interaction with biological targets, potentially enhancing its efficacy as an antimicrobial agent.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves the construction of the core thienopyrimidinone ring followed by the introduction of various substituents at strategic positions to modulate the compound's biological activity. For instance, in the synthesis of related compounds, starting materials such as chloro-substituted pyridines and dichlorophenyl-substituted intermediates are used, followed by condensation with aniline derivatives or hydrazine to introduce the desired substituents . The synthesis route is carefully designed to ensure the correct placement of functional groups, which are crucial for the compound's interaction with biological targets.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thienopyrimidinone core, which is essential for the compound's biological activity. The addition of a diethoxyphenyl group and a dioxa-azaspiro moiety to the core structure is likely to affect the compound's binding affinity to target enzymes or receptors. The presence of these groups can also influence the overall conformation of the molecule, which is important for its ability to interact with the active sites of enzymes or receptors involved in bacterial or fungal metabolism .

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is influenced by the functional groups attached to the core structure. These compounds can undergo various chemical reactions, such as condensation with aniline derivatives, to form N-substituted products, or reaction with hydrazine to afford amino derivatives . The choice of reactions and reagents is critical in the synthesis of these compounds, as it determines the nature and position of substituents, which are key determinants of the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. These properties are important for the compound's bioavailability and pharmacokinetics. For example, the presence of ethoxy groups may increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and reach its target sites within microbial cells . The physical and chemical properties are also critical for the compound's formulation and delivery as a potential antimicrobial agent.

科学的研究の応用

Antimicrobial Activity

7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have shown promising results as antimicrobial agents. Compounds synthesized from similar structures have been evaluated for their antimicrobial activities, demonstrating effectiveness against various microbes, including bacteria and fungi (Fayed et al., 2014), (Singh et al., 2021), (Tolba et al., 2018).

Antitumor Activity

These compounds have also been studied for their antitumor properties. Research indicates that certain thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity, comparable to that of established chemotherapy drugs, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Antiviral Activity

Some studies have explored the potential of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share structural similarities, for their antiviral properties, particularly against human coronaviruses. These compounds have shown promising results in inhibiting coronavirus replication (Apaydın et al., 2019).

Antibacterial Activity for Respiratory Pathogens

Novel derivatives have been synthesized and evaluated for their antibacterial activity against respiratory pathogens, showing significant in vitro and in vivo efficacy against various strains, including multidrug-resistant ones (Odagiri et al., 2013).

Growth-Regulating Activity

Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure have been reported to exhibit growth-regulating activity, which can be of interest in agricultural or biological research (Sharifkanov et al., 2001).

Anticancer and Antidiabetic Properties

A study on spirothiazolidines analogs, structurally related to the given compound, indicated significant anticancer and antidiabetic activities, suggesting potential therapeutic applications in these fields (Flefel et al., 2019).

Analgesic and Anti-inflammatory Activities

Novel thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for analgesic, anti-inflammatory, and ulcerogenic index activities. These studies highlight their potential in pain management and inflammation control (Alagarsamy et al., 2007).

Synthesis and Characterization

The efficient synthesis and characterization of thieno[2,3-d]pyrimidin-4(3H)-ones have been conducted, providing foundational knowledge for further exploration and application of these compounds in various fields of research (Dai et al., 2011).

特性

IUPAC Name |

7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-3-28-17-6-5-15(13-18(17)29-4-2)16-14-32-20-19(16)24-22(25-21(20)27)26-9-7-23(8-10-26)30-11-12-31-23/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHYHJEWHYHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5(CC4)OCCO5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

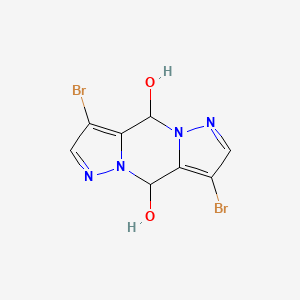

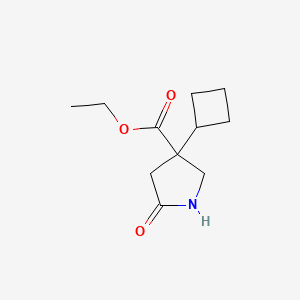

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

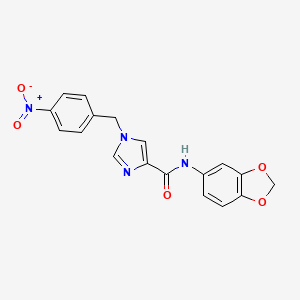

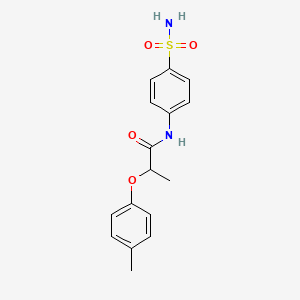

![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)

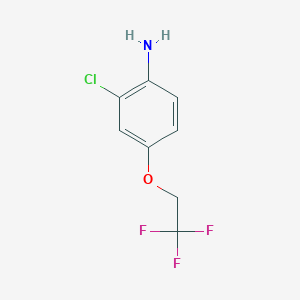

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

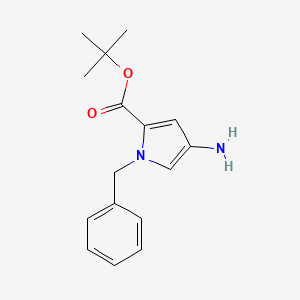

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)